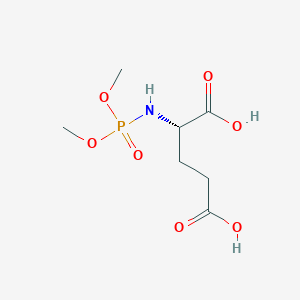

N-(Dimethoxyphosphoryl)-L-glutamic acid

Description

Structure

3D Structure

Properties

CAS No. |

211631-99-1 |

|---|---|

Molecular Formula |

C7H14NO7P |

Molecular Weight |

255.16 g/mol |

IUPAC Name |

(2S)-2-(dimethoxyphosphorylamino)pentanedioic acid |

InChI |

InChI=1S/C7H14NO7P/c1-14-16(13,15-2)8-5(7(11)12)3-4-6(9)10/h5H,3-4H2,1-2H3,(H,8,13)(H,9,10)(H,11,12)/t5-/m0/s1 |

InChI Key |

RNORSTWHFHGRGZ-YFKPBYRVSA-N |

Isomeric SMILES |

COP(=O)(N[C@@H](CCC(=O)O)C(=O)O)OC |

Canonical SMILES |

COP(=O)(NC(CCC(=O)O)C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for N Dimethoxyphosphoryl L Glutamic Acid and Its Analogues

Strategies for Incorporating the Dimethoxyphosphoryl Moiety

The introduction of the dimethoxyphosphoryl group onto the amino function of L-glutamic acid is a critical step that can be achieved through several synthetic routes. These methods primarily involve the formation of a stable phosphorus-nitrogen bond.

Michaelis-Arbuzov Reaction-Based Approaches for Phosphonate (B1237965) Synthesis

While the Michaelis-Arbuzov reaction is classically used for the formation of carbon-phosphorus bonds, analogous reactions can be conceptualized for the synthesis of phosphoramidates. A variation of this reaction can be employed to form the N-P bond. This approach would typically involve the reaction of a derivative of L-glutamic acid, where the amino group acts as a nucleophile, with a suitable phosphorus(III) electrophile, which then rearranges to the pentavalent phosphorus species.

However, a more direct application related to this reaction family for forming N-P bonds is the reaction of an amino acid ester with a dialkyl chlorophosphate. For instance, various amino acid esters can be N-phosphorylated in good yields using commercially available diethyl phosphorochloridate. nih.gov This approach, while not a true Michaelis-Arbuzov reaction, shares the principle of using a phosphorus electrophile to create a new bond with a nucleophile.

A general representation of this approach is the reaction of an L-glutamic acid diester with dimethyl chlorophosphate in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of solvent and base is crucial to minimize side reactions and racemization.

Table 1: Key Features of Michaelis-Arbuzov-Type Reactions for N-P Bond Formation

| Feature | Description |

| Phosphorus Reagent | Typically a dialkyl chlorophosphate (e.g., dimethyl chlorophosphate). |

| Substrate | An ester of L-glutamic acid (e.g., dimethyl L-glutamate). |

| Base | A non-nucleophilic base such as triethylamine (B128534) or pyridine. |

| Solvent | Anhydrous aprotic solvents like dichloromethane (B109758) or tetrahydrofuran. |

| Key Transformation | Formation of a phosphoramidate (B1195095) linkage at the nitrogen atom. |

Direct Phosphorylation Techniques for N-Derivatization

Direct phosphorylation of the amino group of L-glutamic acid or its derivatives offers a more straightforward route to N-(Dimethoxyphosphoryl)-L-glutamic acid. These techniques often utilize a phosphorylating agent that reacts directly with the amine.

One common method involves the use of dialkyl phosphites, such as dimethyl phosphite (B83602), in the presence of a coupling agent or an oxidizing agent. For example, the phosphorylation of amino acid esters can be achieved by reacting them with a dialkyl phosphite in the presence of a mild oxidant.

Another approach involves the reaction of chlorophosphines with amino acid esters in the presence of a base, which proceeds through a phosphorus(III) intermediate that is subsequently oxidized to the desired N-phosphorylated product. tandfonline.com The stereoselectivity of such transformations can be high, leading to the formation of diastereomers that can often be separated by chromatography or crystallization. tandfonline.com The reaction of an L-leucine ester with a phosphinic acid chloride in the presence of triethylamine yields an N-phosphorus(III) derivative, which can be stereoselectively converted to the N-phosphorus(V) compound. tandfonline.com

Coupling Methodologies for N-Substitution of L-Glutamic Acid

The formation of the N-P bond in this compound can also be viewed as an N-substitution reaction on the L-glutamic acid backbone. This perspective brings into play a range of coupling methodologies, particularly those adapted from peptide synthesis.

Amide Bond Formation Protocols Utilizing Activated Carboxyl Groups

While the target bond is a phosphoramidate and not a traditional amide, the principles of activating a carboxylic acid for coupling with an amine can be conceptually extended. In a hypothetical retro-synthetic sense, if one were to form the N-P bond via a coupling reaction, it would involve the activation of a phosphorus-based acid and its subsequent reaction with the amino group of glutamic acid.

More practically, the extensive toolkit of amide bond forming reagents can be used to synthesize analogues where a linker exists between the amino acid and the phosphoryl group. Common coupling reagents used in peptide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) salts like PyBOP and aminium salts like HATU. researchgate.netiris-biotech.denih.gov These reagents activate a carboxylic acid to form a highly reactive intermediate that is susceptible to nucleophilic attack by an amine. nih.govfishersci.co.uk

Table 2: Common Coupling Reagents in Amide Synthesis

| Reagent Class | Examples | Mechanism of Action |

| Carbodiimides | DCC, EDC, DIC | Form a reactive O-acylisourea intermediate. fishersci.co.uk |

| Phosphonium Salts | PyBOP, PyAOP | Activate the carboxyl group to form an active ester. |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | Similar to phosphonium salts, form active esters. researchgate.net |

These reagents are typically used in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to suppress side reactions and reduce racemization. iris-biotech.denih.gov

Preparation of L-Glutamic Acid Derivatives as Key Synthetic Intermediates

The synthesis of this compound typically begins with the preparation of suitably protected derivatives of L-glutamic acid. These protecting groups are essential to prevent unwanted side reactions at the carboxyl groups.

Commonly, the carboxylic acid groups are converted to esters, such as methyl or benzyl (B1604629) esters. For example, L-glutamic acid can be converted to its dimethyl ester hydrochloride by reaction with methanol (B129727) and thionyl chloride or hydrogen chloride. This diester can then be used in subsequent N-functionalization reactions.

The amino group can also be protected, for instance with a tert-butoxycarbonyl (Boc) group, to allow for selective modification of the carboxyl groups. N-Boc-L-glutamic acid can be prepared by reacting L-glutamic acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base. guidechem.com From this N-protected intermediate, the carboxyl groups can be selectively esterified. For instance, N-Boc-L-glutamic acid α-tert-butyl ester can be esterified at the γ-carboxyl group using allyl alcohol under Mitsunobu conditions. nih.gov The synthesis of N-Boc-L-glutamic acid dimethyl ester is another common intermediate, which can be prepared from L-glutamic acid in a multi-step process involving esterification and subsequent Boc-protection. google.com

Table 3: Key L-Glutamic Acid Intermediates and their Synthesis

| Intermediate | Synthetic Method |

| L-Glutamic acid dimethyl ester hydrochloride | Reaction of L-glutamic acid with methanol and thionyl chloride. |

| N-Boc-L-glutamic acid | Reaction of L-glutamic acid with di-tert-butyl dicarbonate. guidechem.com |

| N-Boc-L-glutamic acid dimethyl ester | Esterification of L-glutamic acid followed by N-Boc protection. google.com |

| 5-Allyl 1-(tert-butyl) (tert-butoxycarbonyl)-L-glutamate | Mitsunobu esterification of N-Boc-L-glutamic acid α-tert-butyl ester with allyl alcohol. nih.gov |

These intermediates provide a versatile platform for the subsequent introduction of the dimethoxyphosphoryl moiety onto the deprotected amino group, ultimately leading to the desired this compound after final deprotection steps.

Esterification and Other Protecting Group Strategies

The chemical synthesis involving amino acids, particularly phosphorylated derivatives, is contingent upon the use of protecting groups to temporarily mask reactive moieties like amino and carboxyl functions. jocpr.comlibretexts.org This allows for selective reactions to occur at other positions within the molecule and prevents undesirable side reactions. jocpr.comlibretexts.org The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease with which it can be removed once its purpose is served. scispace.com

In the context of peptide synthesis, which shares many principles with the manipulation of N-phosphorylated amino acids, two main orthogonal protection schemes are widely used: the tert-butoxycarbonyl (Boc)/benzyl (Bn) and the 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategies. iris-biotech.denih.gov Orthogonality is a key concept, meaning that different protecting groups can be removed selectively under distinct chemical conditions without affecting others in the same molecule. jocpr.comiris-biotech.de

Amino Group Protection : The α-amino group is commonly protected with groups like Fmoc or Boc. Fmoc is base-labile and typically removed using piperidine, while Boc is acid-labile and removed with acids like trifluoroacetic acid (TFA). iris-biotech.de

Carboxyl Group Protection : The carboxylic acid groups, both at the α-carbon and on the side chain of glutamic acid, are often converted to esters to prevent their interference in reactions such as peptide coupling. Common ester protecting groups include methyl, ethyl, benzyl (Bn), and tert-butyl (tBu) esters. Benzyl esters are typically removed by hydrogenolysis, while tert-butyl esters are cleaved under acidic conditions (e.g., with TFA). iris-biotech.denih.gov

The Yamaguchi esterification is a notable method for the formation of esters, particularly in the synthesis of complex natural products. nih.gov This process utilizes 2,4,6-trichlorobenzoyl chloride (TCBC) in the presence of a base like triethylamine (Et3N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to form a mixed anhydride (B1165640) that readily reacts with an alcohol. nih.gov

A novel strategy for protecting phosphate (B84403) groups involves the use of allyl esters. This approach allows for a late-stage, global deprotection under mild conditions using palladium-mediated deallylation, which is compatible with many functional groups. acs.orgnih.gov This avoids the often harsh conditions required for cleaving other phosphate esters. acs.orgnih.govchemrxiv.org

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions | Reference |

|---|---|---|---|---|

| α-Amino Group | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | iris-biotech.de |

| tert-Butoxycarbonyl | Boc | Acid (e.g., Trifluoroacetic Acid - TFA) | iris-biotech.de | |

| Carboxyl Group | Benzyl | Bn | Hydrogenolysis | nih.gov |

| tert-Butyl | tBu | Acid (e.g., Trifluoroacetic Acid - TFA) | iris-biotech.de | |

| Phosphate Group | Allyl | - | Palladium(0) Catalysis | acs.org |

Transformations of L-Glutamic Acid Side Chains

The side chain of L-glutamic acid offers a reactive handle for various chemical transformations, enabling the synthesis of diverse derivatives. One common strategy involves the initial protection of the α-amino group. For instance, N-phthaloyl-L-glutamic acid can be synthesized by heating L-glutamic acid with phthalic anhydride. mdpi.com This protected intermediate can then be converted into N-phthaloyl-L-glutamic acid anhydride by treatment with acetic anhydride. This cyclic anhydride is a valuable synthon because it has one carboxyl group activated for nucleophilic attack, facilitating the regioselective formation of γ-glutamyl derivatives. mdpi.com

Another synthetic pathway transforms L-glutamic acid into a β-keto phosphonate. This transformation was achieved in two steps, yielding (S)-Benzyl 2-(dibenzylamino)-6-(dimethoxyphosphoryl)-5-oxohexanoate. researchgate.net This β-keto phosphonate serves as a precursor for the stereocontrolled synthesis of cis-5-substituted prolines via a Woodward–Horner–Emmons (WHE) reaction with various aldehydes. researchgate.net

Furthermore, the side chain of glutamic acid can be modified through reactions like bromination. The bromination of N-phthaloyl-L-glutamic acid, followed by methanolysis, yields a mixture of diastereomers of 4-hydroxyglutamic acid derivatives. beilstein-journals.org The length and structure of the amino acid side chain can significantly influence molecular interactions, such as the formation of intra-helical salt bridges in peptides, highlighting the importance of such modifications. nih.govnih.gov

| Starting Material | Key Reagents | Product Type | Application | Reference |

|---|---|---|---|---|

| L-Glutamic Acid | 1. Phthalic Anhydride 2. Acetic Anhydride | N-Phthaloyl-L-glutamic acid anhydride | Synthesis of γ-glutamyl derivatives | mdpi.com |

| L-Glutamic Acid Derivative | - | β-Keto Phosphonate | Synthesis of 5-substituted prolines via WHE reaction | researchgate.net |

| N-Phthaloyl-L-glutamic acid | Bromine, Methanol | 4-Hydroxyglutamic acid derivatives | Synthesis of modified amino acids | beilstein-journals.org |

Synthetic Routes for Related α-Aminophosphonate and Phosphoryl-Containing Amino Acid Derivatives

α-Aminophosphonates, as structural analogues of α-amino acids, have garnered significant interest due to their biological activities. mdpi.comresearchgate.net Their synthesis is often achieved through multicomponent reactions.

The Kabachnik-Fields reaction is a primary method for synthesizing α-aminophosphonates. It involves a one-pot condensation of a carbonyl compound, an amine, and a dialkyl phosphite. researchgate.netnih.gov Numerous catalysts have been developed to improve the efficiency and selectivity of this reaction, including Lewis acids and organocatalysts. nih.gov

The aza-Pudovik reaction , which is the addition of a dialkyl phosphite to a pre-formed imine, is another key route to α-aminophosphonates. nih.govorganic-chemistry.org Enantioselective versions of this reaction have been developed using chiral catalysts to produce optically active α-aminophosphonates. mdpi.comresearchgate.net

Beyond α-aminophosphonates, various strategies exist for synthesizing other phosphoryl-containing amino acids. A versatile approach for synthesizing a library of phosphoserine and phosphotyrosine analogues employs a single-step allyl-phosphoester protection followed by a mild palladium-mediated deprotection. acs.orgnih.gov This method involves the reaction of a protected amino acid with phosphorus oxychloride (POCl3) and allyl alcohol to form a diallyl phosphate ester, which can be deprotected under gentle conditions. acs.orgchemrxiv.org

| Reaction Name | Reactants | Product | Key Features | Reference |

|---|---|---|---|---|

| Kabachnik-Fields Reaction | Carbonyl, Amine, Dialkyl Phosphite | α-Aminophosphonate | One-pot, three-component reaction | nih.gov |

| Aza-Pudovik Reaction | Imine, Dialkyl Phosphite | α-Aminophosphonate | Addition to a pre-formed C=N bond | organic-chemistry.org |

| Allyl-Protection Strategy | Protected Amino Acid, POCl3, Allyl Alcohol | Phosphorylated Amino Acid | Mild Pd-mediated deprotection | acs.org |

Advanced Synthetic Strategies for Complex Molecules Incorporating this compound

The incorporation of N-phosphorylated amino acids like this compound into larger, complex molecules such as peptides and peptidomimetics is a key area of research. These non-canonical amino acids can enhance the therapeutic properties of peptides, including binding affinity, specificity, and stability. acs.org

Late-stage modification of natural amino acid residues within a pre-existing peptide framework offers an efficient strategy for creating analogues. A recently developed method allows for the deoxygenative functionalization of serine residues. This process uses a phosphoramidite (B1245037) reagent and a photocatalytic system to convert serine into a radical intermediate, which can then be trapped by various acceptors to form different non-canonical residues, including those containing phosphonate groups. acs.org

The synthesis of α-aminophosphonic acid derivatives can also be achieved through the nucleophilic addition of alcohols or thiols to 2H-azirine-phosphonates. nih.gov This method provides a route to α-aminophosphonates with diverse functional groups, which can then be incorporated into larger molecules.

The development of phosphorus-containing amino acids has been driven by their wide range of applications, from therapeutic agents to chemical probes. rsc.org The synthesis of phosphoramidate prodrugs, for example, has significantly improved the intracellular delivery of nucleoside monophosphate and monophosphonate analogues, showcasing an advanced application of phosphoryl-containing building blocks. rsc.org These strategies highlight the versatility of phosphorus-containing amino acids as components in the design and synthesis of complex, biologically active molecules.

Advanced Analytical and Spectroscopic Characterization of N Dimethoxyphosphoryl L Glutamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of N-(Dimethoxyphosphoryl)-L-glutamic acid. Both ¹H and ³¹P NMR spectra provide critical information regarding the molecular framework and the specific site of phosphorylation.

In ¹H NMR spectroscopy, characteristic signals confirm the integrity of the L-glutamic acid backbone. researchgate.net The spectrum typically shows a triplet for the α-proton (α-CH) around 3.75 ppm, a multiplet for the β-methylene protons (β-CH₂) near 2.1 ppm, and a triplet for the γ-methylene protons (γ-CH₂) around 2.47 ppm. researchgate.net The protons of the two methoxy (B1213986) groups on the phosphoryl moiety are expected to produce a distinct signal, often a doublet due to coupling with the phosphorus atom.

³¹P NMR spectroscopy is particularly diagnostic for confirming the phosphorylation on the nitrogen atom. tandfonline.comhuji.ac.il This technique yields sharp signals over a wide chemical shift range, making it highly specific for phosphorus-containing compounds. huji.ac.il For N-(O,O-diisopropyl) phosphoryl derivatives of amino acids, which are structurally similar to the dimethoxyphosphoryl compound, significant γ and δ shielding effects are observed, influencing the precise chemical shift. tandfonline.com The spectrum for this compound is expected to show a single resonance in a characteristic region for phosphoramidates, confirming the presence and electronic environment of the phosphorus center. huji.ac.ilresearchgate.net

Table 1: Predicted ¹H and ³¹P NMR Chemical Shifts for this compound Predicted values are based on typical shifts for L-glutamic acid and related N-phosphorylated compounds.

| Nucleus | Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | α-CH | ~3.7-3.8 | Triplet |

| ¹H | β-CH₂ | ~2.1-2.2 | Multiplet |

| ¹H | γ-CH₂ | ~2.4-2.5 | Triplet |

| ¹H | OCH₃ | ~3.6-3.8 | Doublet |

| ³¹P | P | Varies | Singlet (decoupled) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and probing the structure of this compound through controlled fragmentation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the molecular ion, which is crucial for confirming the elemental composition of this compound. The technique can distinguish between ions of very similar nominal mass, offering a high degree of confidence in the compound's identity. duke.edu For this compound (C₇H₁₄NO₇P), the expected accurate mass for the protonated molecule [M+H]⁺ can be precisely calculated, serving as a primary confirmation of its chemical formula.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides definitive structural confirmation by analyzing the fragmentation patterns of a selected precursor ion. core.ac.uk For N-phosphorylated amino acids, collision-induced dissociation (CID) typically results in characteristic neutral losses and fragment ions that reveal the molecule's connectivity. nih.govnih.gov

The fragmentation of this compound is expected to follow pathways observed for similar N-phosphorylated and acidic amino acids. core.ac.ukrockefeller.edu A primary fragmentation route involves the cleavage of the P-N bond. Other significant fragmentation pathways include the neutral loss of phosphoric acid (H₃PO₄, -98 Da) or related phosphate (B84403) moieties. nih.govnih.gov The glutamic acid backbone itself can undergo characteristic fragmentation, such as the loss of water (-18 Da) and carbon monoxide (-28 Da), leading to key fragment ions like m/z 130, 102, and 84. nih.govmassbank.eu The presence of the acidic side chain can influence fragmentation, promoting cleavages adjacent to the glutamic acid residue. rockefeller.edu

Table 2: Predicted Molecular Ion and Key MS/MS Fragments for this compound

| Ion Description | Predicted m/z | Fragmentation Pathway |

| [M+H]⁺ | 256.06 | Protonated molecular ion |

| [M+H - H₃PO₄]⁺ | 158.02 | Neutral loss of phosphoric acid |

| [Glutamic acid + H]⁺ | 148.06 | Cleavage of P-N bond |

| [M+H - H₂O - CO]⁺ | 210.05 | Loss from glutamic acid backbone |

| [Glutamic acid backbone fragment] | 84.04 | Characteristic fragment from glutamic acid |

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for verifying the purity of this compound and determining its enantiomeric integrity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized compounds. nih.gov For polar molecules like N-phosphorylated amino acids, reversed-phase HPLC is commonly employed. bevital.no This technique separates the target compound from starting materials, byproducts, and other impurities. The purity is determined by integrating the peak area of the compound of interest relative to the total area of all observed peaks in the chromatogram.

For determining the enantiomeric excess (e.e.), chiral HPLC is the method of choice. chromatographyonline.com This involves using a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, allowing for their separation. Crown-ether based CSPs, for instance, have proven effective for the separation of D- and L-isomers of glutamic acid. chromatographyonline.com Alternatively, pre-column derivatization with a chiral reagent can be used to form diastereomers that are then separable on a standard achiral column. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Derivatized Amino Acids

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of MS. researchgate.net This hyphenated technique is particularly well-suited for the analysis of derivatized amino acids like this compound in complex matrices. nih.gov LC-MS allows for the simultaneous confirmation of the compound's retention time and its molecular weight, providing a high level of confidence in its identification and quantification. researchgate.net The development of stable isotope N-phosphoryl amino acid labeling strategies further enhances the quantitative capabilities of LC-MS for profiling amine-containing metabolites. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. For this compound, an IR spectrum would provide a unique fingerprint, revealing characteristic absorption bands for its key functional moieties.

The analysis would involve passing a beam of infrared light through a sample of the compound and measuring the frequencies at which absorption occurs. The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), would be interpreted to confirm the presence of the phosphoryl, carboxyl, and amino groups.

Key expected vibrational frequencies for this compound would include:

P=O (Phosphoryl) Stretch: A strong absorption band is anticipated in the region of 1250-1300 cm⁻¹. The exact position would be influenced by hydrogen bonding.

P-O-C (Phosphoester) Stretch: Characteristic strong and broad absorptions are expected around 1030-1050 cm⁻¹ for the asymmetric stretch and near 800-870 cm⁻¹ for the symmetric stretch of the P-O-CH₃ bonds.

C=O (Carboxyl) Stretch: The carboxylic acid groups would exhibit a strong absorption band in the range of 1700-1760 cm⁻¹. The presence of intermolecular hydrogen bonding could broaden this peak and shift it to a lower frequency.

O-H (Carboxyl) Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.

N-H (Amine) Stretch: The secondary amine (N-H) bond would likely show a moderate absorption band around 3300-3500 cm⁻¹.

C-H (Alkyl) Stretch: Absorptions corresponding to the stretching of C-H bonds in the methoxy and glutamic acid backbone would be observed in the 2850-3000 cm⁻¹ region.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

| O-H Stretch | Data not available | Broad | Carboxylic Acid |

| N-H Stretch | Data not available | Medium | Amine |

| C-H Stretch | Data not available | Medium-Weak | Alkyl |

| C=O Stretch | Data not available | Strong | Carboxylic Acid |

| P=O Stretch | Data not available | Strong | Phosphoryl |

| P-O-C Stretch | Data not available | Strong | Phosphoester |

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

The process would begin with the growth of a suitable single crystal of the compound. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern, a series of spots of varying intensity, is collected and analyzed. The positions of the spots are related to the size and shape of the unit cell (the basic repeating unit of the crystal), while their intensities provide the information needed to determine the arrangement of atoms within the unit cell.

For this compound, a successful crystallographic analysis would yield:

Absolute Stereochemistry: The analysis would unambiguously confirm the L-configuration at the chiral alpha-carbon of the glutamic acid moiety. This is achieved through the analysis of anomalous dispersion effects, which allows for the determination of the absolute configuration of the molecule.

Molecular Conformation: The precise three-dimensional arrangement of the atoms would be revealed, including the torsion angles of the glutamic acid side chain and the orientation of the dimethoxyphosphoryl group relative to the amino acid backbone. This would provide insights into the preferred spatial arrangement of the molecule in the solid state.

Intermolecular Interactions: The crystal packing would show how individual molecules of this compound interact with each other through hydrogen bonds (e.g., involving the carboxyl, phosphoryl, and amino groups) and van der Waals forces. This information is crucial for understanding the physical properties of the solid.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z (molecules per unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

| Final R-factor | Data not available |

Chemical Transformations and Derivatization Strategies for N Dimethoxyphosphoryl L Glutamic Acid

Chemical Modification of Carboxylic Acid Moieties

The presence of two carboxylic acid groups in N-(Dimethoxyphosphoryl)-L-glutamic acid offers ample opportunities for derivatization, primarily through esterification and amidation reactions. These modifications can significantly alter the molecule's polarity, solubility, and biological interactions.

Esterification: The carboxylic acid groups can be converted to esters to modulate the compound's lipophilicity and membrane permeability. Standard esterification methods, such as Fischer esterification using an alcohol in the presence of an acid catalyst, can be employed. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters. These modifications are fundamental in the synthesis of prodrugs, where the ester group is designed to be cleaved in vivo to release the active carboxylic acid-containing drug.

Amidation: Amide bond formation is a widely used strategy to conjugate this compound with amines, amino acids, peptides, or other molecules bearing a primary or secondary amine. This is typically achieved by activating the carboxylic acid groups. Common coupling reagents used for such transformations are carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. researchgate.netnih.gov For instance, the coupling of poly(L-glutamic acid) with D-(+)-glucosamine has been successfully achieved using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a coupling reagent in an aqueous medium. nih.govnih.gov This highlights a gentle and effective method for amide bond formation that could be applicable to this compound.

| Coupling Reagent | Additive | Typical Reaction Conditions | Key Advantages |

|---|---|---|---|

| EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) | Organic solvent (e.g., DMF, DCM), room temperature | Water-soluble byproducts, good yields |

| DCC (dicyclohexylcarbodiimide) | DMAP (4-dimethylaminopyridine) | Anhydrous organic solvent, often cooled to 0°C | High reactivity |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | DIPEA (N,N-Diisopropylethylamine) | Organic solvent (e.g., DMF), room temperature | Effective for hindered amines and acids, low racemization |

| DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) | None | Aqueous or mixed aqueous/organic media | Selective for amide formation in the presence of hydroxyl groups |

Functionalization and Manipulation of the Dimethoxyphosphoryl Group

The dimethoxyphosphoryl group is a key functional moiety that can be chemically manipulated, primarily through hydrolysis of the phosphonate (B1237965) esters. This transformation is significant as it converts the neutral phosphonate diester into a negatively charged phosphonic acid, which can have profound effects on the molecule's biological activity and physical properties.

The hydrolysis of phosphonates can be achieved under both acidic and basic conditions. nih.govresearchgate.net Acid-catalyzed hydrolysis, often using strong acids like hydrochloric acid or trifluoroacetic acid, proceeds by protonation of a phosphoryl oxygen, followed by nucleophilic attack of water. nih.gov Basic hydrolysis, on the other hand, typically involves the direct nucleophilic attack of a hydroxide (B78521) ion on the phosphorus center. The choice of conditions can influence the selectivity of hydrolysis if other acid- or base-labile groups are present in the molecule.

A milder method for the dealkylation of phosphonate esters involves the use of trimethylsilyl (B98337) halides, such as trimethylsilyl iodide or bromide. This reaction proceeds via the formation of a silyl (B83357) ester intermediate, which is then readily hydrolyzed upon workup with water or alcohol. This method is often preferred for substrates containing sensitive functional groups that would not tolerate harsh acidic or basic conditions. researchgate.net

Conjugation Strategies to Biomacromolecules and Polymeric Scaffolds

The ability to conjugate this compound to biomacromolecules and polymeric scaffolds is of significant interest for drug delivery applications. Poly(L-glutamic acid) (PGA) has been extensively studied as a biodegradable and biocompatible polymer carrier for anticancer drugs. nih.gov The pendant carboxylic acid groups of PGA provide handles for drug attachment, and similar strategies can be applied to the carboxylic acid moieties of this compound.

Conjugation is typically achieved through the formation of amide or ester linkages, as described in section 4.1. For example, anticancer drugs can be covalently linked to the polymer backbone, leading to the formation of a macromolecular prodrug. nih.gov This approach can improve the drug's solubility, prolong its circulation time, and potentially achieve targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect. Amphiphilic copolymers can be synthesized by partially modifying a hydrophilic polymer like PGA with hydrophobic moieties, which can then self-assemble into nanoparticles for drug encapsulation. mdpi.comresearchgate.net

Design and Synthesis of Prodrugs and Probes Based on the this compound Framework

The structural features of this compound make it an attractive scaffold for the design of prodrugs and molecular probes. A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. This strategy can be used to overcome issues such as poor solubility, low bioavailability, and off-target toxicity. nih.gov

For this compound, prodrugs can be designed by masking the carboxylic acid or phosphonic acid functionalities with groups that are enzymatically or chemically cleaved in vivo. For instance, esterification of the carboxylic acid groups can enhance membrane permeability, with the esters being subsequently hydrolyzed by intracellular esterases to release the active drug. nih.gov Similarly, the dimethoxyphosphoryl group can be replaced with more labile phosphonate prodrug moieties, such as the ProTide technology, which involves the formation of a phosphoramidate (B1195095) and an aryl ester on the phosphorus center. nih.gov

Furthermore, the this compound framework can be incorporated into fluorescent probes for biological imaging and sensing. By attaching a fluorophore to the molecule, it is possible to visualize its localization and interactions within cells and tissues. For example, ratiometric fluorescent probes based on L-glutamic acid have been developed for its detection. nih.gov

Derivatization for Enhanced Analytical Detection

For the accurate and sensitive quantification of this compound in biological matrices, derivatization is often necessary to improve its chromatographic behavior and detection sensitivity, particularly for methods like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). rsc.orghelixchrom.com

Several derivatization reagents are available for amino acids that can be adapted for this compound. These reagents typically target the primary or secondary amine and/or the carboxylic acid groups.

| Derivatization Reagent | Target Functional Group | Detection Method | Key Features |

|---|---|---|---|

| o-Phthaldialdehyde (OPA) with a chiral thiol (e.g., N-acetyl-L-cysteine) | Primary amine | Fluorescence | Enables chiral separation of D/L-amino acids, high sensitivity |

| 2,4-Dinitrofluorobenzene (DNFB) | Primary and secondary amines | UV/Vis | Forms stable derivatives, suitable for HPLC-UV |

| N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH2) | Primary and secondary amines | UV/Vis | Chiral reagent for enantiomeric separation, high molar absorptivity |

| (5-N-Succinimidoxy-5-oxopentyl)triphenylphosphonium bromide (SPTPP) | Primary and secondary amines | LC-MS/MS | Introduces a permanently charged phosphonium (B103445) group, enhancing ionization efficiency in ESI-MS |

The choice of derivatization reagent depends on the analytical technique being used and the specific requirements of the assay, such as the need for chiral separation or high sensitivity. For LC-MS analysis, reagents that introduce a readily ionizable group can significantly enhance the signal intensity. nih.gov

Biochemical Interactions and Biological Activity of N Dimethoxyphosphoryl L Glutamic Acid Analogues

Enzymatic Inhibition Studies

The structural similarity of N-(Dimethoxyphosphoryl)-L-glutamic acid analogues to L-glutamic acid allows them to interact with the active sites of numerous enzymes involved in amino acid metabolism. This interaction can lead to the inhibition of enzymatic activity, a property that has been explored in various therapeutic and research contexts.

Inhibition of Metallo-β-lactamases by α-Aminophosphonates

The rise of antibiotic resistance, particularly that mediated by metallo-β-lactamases (MBLs), poses a significant threat to global health. e-journals.in These enzymes are capable of hydrolyzing a broad spectrum of β-lactam antibiotics, rendering them ineffective. e-journals.in Consequently, there is a pressing need for effective MBL inhibitors to be used in combination with existing antibiotics.

α-Aminophosphonates, a class of compounds that includes analogues of this compound, have emerged as promising candidates for MBL inhibition. Their design is based on mimicking the tetrahedral transition state of β-lactam hydrolysis. A series of novel α-aminophosphonate-based inhibitors have been synthesized and evaluated for their activity against MBLs such as New Delhi metallo-β-lactamase 1 (NDM-1) and Verona integron-encoded metallo-β-lactamase 2 (VIM-2). nih.gov

Several of these compounds have demonstrated inhibitory activity in the low micromolar range. nih.gov For instance, in one study, a series of α-aminophosphonates exhibited IC50 values against NDM-1, VIM-2, and GIM-1 ranging from 4.1 to 506 μM. nih.gov These findings suggest that phosphonate-type inhibitors hold potential for further development as therapeutics to combat bacteria resistant to metallo-β-lactamases. nih.gov

Table 1: Inhibitory Activity of Selected α-Aminophosphonate Analogues against Metallo-β-lactamases

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| α-Aminophosphonate Analogue 1 | NDM-1 | 4.1 |

| α-Aminophosphonate Analogue 2 | VIM-2 | 10.5 |

| α-Aminophosphonate Analogue 3 | GIM-1 | 506 |

Modulatory Effects on ADAMTS Enzymes

A Disintegrin and Metalloproteinase with Thrombospondin Motifs (ADAMTS) are a family of zinc-dependent proteases involved in the remodeling of the extracellular matrix. Dysregulation of ADAMTS activity has been implicated in various diseases, including arthritis and cancer. While the direct effects of this compound on ADAMTS enzymes are not extensively documented in publicly available research, the broader class of metalloproteinase inhibitors includes compounds with zinc-binding groups. Given that phosphonates can chelate metal ions, it is plausible that glutamic acid phosphonate (B1237965) analogues could exhibit modulatory effects on these enzymes. Further research is required to specifically investigate the interaction between this compound analogues and ADAMTS enzymes to determine their inhibitory potential and selectivity.

Interactions with Glutamate (B1630785) Decarboxylase

Glutamate decarboxylase (GAD) is a crucial enzyme in the central nervous system responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from L-glutamate. The balance between excitatory glutamatergic and inhibitory GABAergic neurotransmission is vital for normal brain function.

Studies have shown that phosphonic analogues of glutamic acid can interact with and inhibit GAD. One particular analogue, 4-amino-4-phosphonobutyric acid, has been identified as a competitive inhibitor of both Escherichia coli and rat brain glutamate decarboxylases. nih.gov This inhibition is attributed to its high affinity for pyridoxal (B1214274) phosphate (B84403), a cofactor required for GAD activity. nih.gov Another analogue, phosphinothricin (B1261767) (2-amino-4-(methylphosphino)butyric acid), has been found to be a potent inhibitor of the mammalian enzyme. nih.gov These findings demonstrate that modifications to the carboxylic acid moiety of glutamic acid can lead to significant interactions with GAD, thereby affecting GABA synthesis.

Table 2: Inhibition of Glutamate Decarboxylase by Phosphonic Analogues of Glutamic Acid

| Inhibitor | Enzyme Source | Inhibition Type |

|---|---|---|

| 4-amino-4-phosphonobutyric acid | E. coli | Competitive |

| 4-amino-4-phosphonobutyric acid | Rat Brain | Competitive |

| Phosphinothricin | Mammalian | Strong Inhibition |

Probing ATP-Dependent Amino Acid Ligases with Phosphinate Analogues

ATP-dependent amino acid ligases are enzymes that catalyze the formation of peptide bonds, a fundamental process in protein synthesis and the biosynthesis of various other molecules. Phosphinate analogues of glutamic acid have proven to be valuable tools for studying the mechanism of these enzymes. These analogues are designed to mimic the tetrahedral intermediate that forms during the ligation reaction.

Research has shown that phosphinate analogues can act as potent inhibitors of ATP-dependent amino acid ligases. For example, phosphinothricin is a well-known inhibitor of glutamine synthetase, an enzyme that ligates ammonia (B1221849) to glutamate in an ATP-dependent manner. The inhibition is time-dependent and involves the phosphorylation of the phosphinate group by ATP, forming a stable enzyme-inhibitor complex. Rapid quench kinetic techniques have been used to study the inactivation of E. coli glutamine synthetase by phosphinothricin, revealing that the binding of the inhibitor is the rate-limiting step. nih.gov

Similarly, (aminoalkyl)phosphinate analogues of D-alanine exhibit time-dependent inhibition of D-alanine:D-alanine ligase in the presence of ATP, with a Ki value of 1.2 μM for one such compound. nih.gov These studies highlight the utility of phosphinate analogues as mechanistic probes and potent inhibitors of ATP-dependent amino acid ligases.

Table 3: Kinetic Parameters for the Inhibition of ATP-Dependent Amino Acid Ligases by Phosphinate Analogues

| Inhibitor | Enzyme | Ki | kon |

|---|---|---|---|

| (Aminoalkyl)phosphinate analogue of D-alanine | D-alanine:D-alanine ligase | 1.2 μM | 1.35 x 10^4 M-1 s-1 |

| Phosphinothricin | Glutamine Synthetase | Time-dependent inactivation |

Inhibition of Other Amino Acid Metabolizing Enzymes

The inhibitory potential of this compound analogues extends to other enzymes involved in amino acid metabolism. One notable example is glutamate carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA). This enzyme is a target for the treatment of neurological damage and for imaging and therapy of prostate cancer.

Phosphonate and phosphinate analogues of N-acylated gamma-glutamylglutamate (B1671460) have been synthesized and shown to be potent inhibitors of GCPII, with IC50 values in the low nanomolar range. nih.gov The design of these inhibitors is based on mimicking the dipeptide substrate of the enzyme. The inhibitory potency is influenced by the nature of the phosphorus-containing group and the substituents on the glutamate moiety. For instance, an N-phosphonyl-glutamate analogue exhibited significantly greater inhibitory potency than its corresponding N-thiophosphonyl-glutamate counterpart. nih.gov

Table 4: Inhibition of Glutamate Carboxypeptidase II by Phosphonate and Phosphinate Analogues

| Inhibitor Class | Target Enzyme | IC50 Range |

|---|---|---|

| Phosphonate analogues of N-acylated γ-glutamylglutamate | Glutamate Carboxypeptidase II | Low nanomolar |

| Phosphinate analogues of N-acylated γ-glutamylglutamate | Glutamate Carboxypeptidase II | Low nanomolar |

Receptor Ligand Binding and Functional Modulation

As structural analogues of L-glutamate, a primary excitatory neurotransmitter, this compound and its derivatives have the potential to interact with glutamate receptors. These receptors are broadly classified into ionotropic receptors (NMDA, AMPA, and kainate receptors) and metabotropic receptors (mGluRs), and they play critical roles in synaptic transmission and plasticity.

Interaction with Metabotropic Glutamate Receptors

Analogues of this compound, which belong to the broader class of phosphono amino acids, are recognized for their interaction with metabotropic glutamate (mGlu) receptors. These receptors are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission in the central nervous system. They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling pathways. nih.govnih.gov

Phosphono analogues of glutamic acid, such as L-2-amino-4-phosphonobutyric acid (L-AP4), have been instrumental in characterizing the function of group III mGlu receptors (mGluR4, -6, -7, and -8). nih.gov L-AP4 is a selective activator of group III mGluRs, demonstrating the crucial role of the phosphonate group in conferring selectivity for this receptor group over others. nih.gov For instance, the EC₅₀ values of L-AP4 vary across the group III subtypes, with reported ranges of 0.2–1 µM at mGluR4 and mGluR6, 150–500 µM at mGluR7, and 0.06–0.9 µM at mGluR8. nih.gov

The nature of the acidic terminal group is a key determinant of activity. Studies have shown that ω-phosphonates typically act as antagonists, whereas ω-carboxylates, like glutamate itself, are excitants. nih.gov This highlights the significance of the phosphonate moiety in the specific targeting and modulation of mGlu receptor subtypes. While many initial ligands were analogues of glutamate acting at the orthosteric (glutamate binding) site, the exploration of these compounds has paved the way for understanding the nuanced pharmacology of the mGlu receptor family. nih.gov

Mechanistic Investigations of Biological Action

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological potency and receptor subtype selectivity of glutamic acid analogues are heavily influenced by their chemical structure. Structure-activity relationship (SAR) studies have been crucial in elucidating the features that govern their interactions with metabotropic glutamate receptors.

A primary determinant of activity is the nature of the acidic group at the end of the amino acid side chain. Research has consistently shown that replacing the distal carboxylic acid of glutamate with a phosphonate group is a critical modification. nih.gov This single change can shift a compound's activity from being an agonist to an antagonist and confer selectivity for specific receptor subtypes. nih.gov For example, ω-phosphonate analogues tend to be antagonists, while the corresponding ω-carboxylate and ω-sulfonate analogues are excitatory agonists. nih.gov

Further modifications to the molecule provide additional layers of specificity:

Chain Length: The length of the carbon chain between the α-carbon and the terminal acidic group is critical for receptor affinity and selectivity.

Conformational Constraint: Introducing conformational rigidity, for instance through cyclization or the addition of bulky groups, can lock the molecule into a specific three-dimensional shape that is preferred by one receptor subtype over another. For example, the development of (2S,1'S,2'S)-2-(2-carboxycyclopropyl)glycine (L-CCG-I), a potent group II mGluR agonist, demonstrates how cyclization can enhance potency. kyoto-u.ac.jp

α-Substitution: Adding substituents at the α-carbon can dramatically alter a compound's pharmacological profile. In some cases, α-methylation of a group II mGluR agonist like L-CCG-I converts it into a selective antagonist for the same receptor. kyoto-u.ac.jp However, this effect is not universal; α-methylation of the group III agonist L-AP4 results in a compound that retains agonist activity. kyoto-u.ac.jp

These SAR studies demonstrate that the nature of side chains and substituents are critical in determining the agonist and antagonist activities of these compounds on different subtypes of the mGluR family. kyoto-u.ac.jp

| Compound | Structural Modification | Receptor Target(s) | Activity Profile |

| L-Glutamic acid | Endogenous Ligand | Non-selective | Agonist |

| L-2-amino-4-phosphonobutyrate (L-AP4) | ω-carboxylate replaced with ω-phosphonate | Group III mGluRs (mGlu4, 6, 7, 8) | Selective Agonist nih.gov |

| (2S,1'S,2'S)-2-(2-Carboxycyclopropyl)glycine (L-CCG-I) | Conformationally restricted analogue | Group II mGluRs (mGlu2, 3) | Potent Agonist kyoto-u.ac.jp |

| α-Methyl-L-CCG-I | α-methylation of L-CCG-I | Group II mGluRs (mGlu2) | Selective Antagonist kyoto-u.ac.jp |

| (S)-4-Carboxyphenylglycine ((S)-4CPG) | Phenylglycine derivative | Group I mGluRs (mGlu1) | Antagonist (weak at mGlu2) nih.gov |

Exploration of Anticonvulsant Properties in Related Phosphonate Amino Acids

A significant body of research has demonstrated the anticonvulsant properties of excitatory amino acid antagonists, including phosphonate amino acids. nih.gov These compounds often exert their effects by targeting glutamate receptors, which are fundamentally involved in the initiation and spread of seizure activity. While much of the early work focused on antagonists of the N-methyl-D-aspartate (NMDA) ionotropic glutamate receptor, the principle extends to the broader class of glutamate receptor modulators.

Selective NMDA receptor antagonists containing a phosphonate group, such as 2-amino-7-phosphonoheptanoic acid (APH), have shown promise as potential antiepileptic agents. nih.gov In animal models, APH demonstrated a significant anticonvulsant effect against chemically induced seizures and slowed the development of seizures in kindling models. nih.gov

Furthermore, studies have explored the combined use of excitatory amino acid antagonists with conventional antiepileptic drugs. nih.gov Certain NMDA antagonists, like D,L-(E)-2-amino-4-methyl-5-phosphono-3-pentenoic acid, have been shown to potentiate the protective activity of drugs like valproate against maximal electroshock-induced seizures in mice. nih.gov This suggests a synergistic effect and highlights the potential clinical importance of targeting glutamate pathways in epilepsy treatment. The broad anticonvulsant activity observed in this class of compounds underscores the therapeutic potential of phosphonate-containing amino acid derivatives. tandfonline.com

Role as a Precursor or Intermediate in Biologically Relevant Synthetic Pathways

This compound and its derivatives serve as valuable intermediates in the synthesis of more complex, biologically active molecules. The phosphonate moiety is a key functional group that can be incorporated into larger structures to target specific enzymes or receptors. The efficient exploration of biologically relevant chemical space is essential for discovering new bioactive compounds, and versatile intermediates are crucial to this process. nih.gov

For example, N-substituted glutamic acid derivatives can be used as monomers in the synthesis of biocompatible copolyesters. diva-portal.org These polymers, which can form nanoparticles in aqueous media, have potential applications in drug delivery systems for solubilizing and releasing poorly water-soluble compounds. diva-portal.org

In the context of medicinal chemistry, the core structure of a phosphono-glutamic acid derivative can be a starting point for creating libraries of compounds to screen for various biological activities. By serving as a divergent intermediate, a single precursor can be used to generate a wide array of structurally diverse products through different synthetic routes. nih.gov This strategy, which combines the biological relevance of the amino acid scaffold with the diversification of synthetic chemistry, is a powerful tool for discovering novel inhibitors of various biological pathways, including those involved in cancer or neurodegenerative diseases. nih.govmdpi.com

Computational Chemistry and Molecular Modeling of N Dimethoxyphosphoryl L Glutamic Acid

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as N-(Dimethoxyphosphoryl)-L-glutamic acid, to the active site of a target protein. nih.gov The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and then using a scoring function to rank them based on their predicted binding energy. researchgate.net

In the context of this compound, molecular docking could be employed to identify potential protein targets and elucidate the molecular basis of its biological activity. For instance, given its structural similarity to glutamic acid, it could be docked against glutamate (B1630785) receptors or enzymes that metabolize glutamate to understand how the dimethoxyphosphoryl group influences binding. nih.gov

Key interactions that would be analyzed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues of the protein. researchgate.net The results of such a study would provide insights into the specific residues crucial for binding and could guide the design of more potent and selective analogs.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value |

| Target Protein | Glutamate Receptor, Ionotropic, NMDA 1 (GRIN1) |

| Docking Score (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) | 1.2 µM |

| Key Interacting Residues | Arg523, Thr526, Asp732 |

| Types of Interactions | Hydrogen bonds with the phosphate (B84403) oxygen atoms, electrostatic interactions with the carboxylate group. |

This table is a representative example and does not reflect actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. cmu.ac.th These models are built by correlating variations in the physicochemical properties (descriptors) of molecules with their observed activities. nih.gov QSAR is a valuable tool in drug discovery for predicting the activity of novel compounds and for optimizing lead compounds. nih.gov

For this compound, a QSAR study would typically involve a dataset of structurally related N-phosphorylated amino acids with known biological activities against a specific target. nih.govrsc.org Molecular descriptors for these compounds would be calculated, which can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms would then be used to build a model that can predict the activity of new compounds, including this compound, based on their descriptor values. A robust QSAR model could accelerate the discovery of more potent analogs by prioritizing synthesis and testing of the most promising candidates.

Table 2: Representative Descriptors for a QSAR Model of N-Phosphorylated Amino Acids

| Descriptor | Value for this compound | Description |

| Molecular Weight (MW) | 241.15 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| LogP | -1.25 | A measure of the molecule's lipophilicity. |

| Topological Polar Surface Area (TPSA) | 127.8 Ų | The sum of surfaces of polar atoms in a molecule. |

| Number of Hydrogen Bond Donors | 3 | The number of hydrogen atoms attached to electronegative atoms. |

| Number of Hydrogen Bond Acceptors | 7 | The number of electronegative atoms with lone pairs. |

This table contains calculated or estimated values and is for illustrative purposes.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For a flexible molecule like this compound, understanding its preferred conformations is crucial as this can significantly influence its interaction with biological targets.

Molecular Dynamics (MD) simulations provide a powerful tool for exploring the conformational landscape of a molecule over time. nih.govresearchgate.net By simulating the motion of atoms and molecules based on classical mechanics, MD can reveal the dynamic behavior of this compound in different environments, such as in aqueous solution or when bound to a protein. mdpi.com

An MD simulation of this compound could provide insights into its flexibility, the stability of different conformers, and the role of intramolecular hydrogen bonds. When simulated in complex with a protein, MD can reveal the stability of the binding pose predicted by docking and highlight key dynamic interactions that contribute to binding affinity. researchgate.net

Table 3: Illustrative Output from a Molecular Dynamics Simulation of this compound

| Parameter | Observation |

| Simulation Length | 100 ns |

| Environment | Explicit Water Model (TIP3P) |

| Predominant Conformation | Folded conformation stabilized by an intramolecular hydrogen bond between the phosphate and carboxyl groups. |

| Root Mean Square Deviation (RMSD) | Stable trajectory with an average RMSD of 1.5 Å from the initial structure. |

| Solvent Accessible Surface Area (SASA) | Fluctuations indicate dynamic interactions with the surrounding water molecules. |

This table is a hypothetical representation of potential simulation results.

Electronic Structure Calculations using Ab Initio and Density Functional Theory (DFT)

Electronic structure calculations, such as ab initio methods and Density Functional Theory (DFT), are quantum mechanical methods used to study the electronic properties of molecules. eurjchem.comrsc.org These methods can provide detailed information about molecular orbitals, charge distribution, and reactivity. researchgate.netnih.govnih.gov

For this compound, DFT calculations could be used to optimize its geometry and to calculate various electronic properties. acs.org This includes determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions. nih.gov The molecular electrostatic potential (MEP) can also be calculated to identify regions of the molecule that are electron-rich or electron-poor, providing clues about its non-covalent interaction capabilities. nih.gov

These calculations can also be used to predict spectroscopic properties, such as vibrational frequencies, which can be compared with experimental data to validate the computational model. rsc.org

Table 4: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Calculated Value |

| Method/Basis Set | B3LYP/6-31G(d) |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 4.2 Debye |

This table presents hypothetical data for illustrative purposes.

Virtual Screening and Lead Optimization through Computational Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. longdom.orgnih.gov If this compound were identified as a hit compound, computational approaches would be central to its optimization into a lead compound. nih.govarxiv.orgaiffinity.com

Structure-based virtual screening could be used to identify analogs of this compound with improved binding affinity for a target protein. This would involve docking a library of commercially available or virtually generated compounds that are structurally similar to the initial hit. longdom.org

Following the identification of more potent hits, lead optimization would involve making targeted chemical modifications to improve properties such as potency, selectivity, and pharmacokinetic profile. arxiv.org Computational tools like QSAR and free energy perturbation (FEP) simulations could be used to predict the effects of these modifications before they are synthesized, thereby streamlining the optimization process. nih.gov

Table 5: Illustrative Virtual Screening and Lead Optimization Workflow

| Step | Computational Method | Objective |

| 1. Hit Identification | High-Throughput Virtual Screening (HTVS) | Identify initial compounds with predicted binding to the target. |

| 2. Hit-to-Lead | Molecular Docking, ADMET Prediction | Select promising hits with favorable predicted binding modes and drug-like properties. |

| 3. Lead Optimization | QSAR, Free Energy Perturbation (FEP) | Guide chemical modifications to enhance potency, selectivity, and pharmacokinetic properties. |

| 4. Candidate Selection | Comprehensive in silico profiling | Select the most promising optimized compounds for synthesis and experimental testing. |

This table provides a generalized workflow and is for illustrative purposes.

Applications and Future Directions in Chemical Biology Research

Development of Novel Bioactive Compounds and Potential Therapeutics

N-(Dimethoxyphosphoryl)-L-glutamic acid and its analogs represent a significant area of interest in the development of novel bioactive compounds, particularly in the search for new therapeutic agents. These compounds often serve as mimics of natural amino acids or peptides, enabling them to interact with biological targets like enzymes and receptors.

One of the key therapeutic areas being explored is the development of new antibacterial agents. For instance, phosphinic acid derivatives, which share structural similarities with this compound, have been synthesized and evaluated as inhibitors of the D-glutamic acid-adding enzyme (MurD). This enzyme is crucial for the biosynthesis of bacterial peptidoglycan, a vital component of the bacterial cell wall, making it an attractive target for antibiotic design. One such phosphinic acid dipeptide analog demonstrated good inhibitory activity against MurD with an IC50 value of 0.68 µM. nih.gov

Furthermore, the core structure of glutamic acid is being utilized to design inhibitors for other bacterial enzymes. Researchers have successfully developed potent inhibitors of glutamate (B1630785) racemase (MurI), another essential enzyme in bacterial cell wall synthesis. nih.gov By modifying the D-glutamic acid structure, compounds with significant antibacterial activity have been identified, suggesting that glutamate racemase is a viable target for new antibacterial drugs. nih.gov

Beyond antibacterial research, glutamic acid derivatives are being investigated for their potential in cancer therapy. Since some cancer cells exhibit a high demand for glutamine, which is closely related to glutamic acid, compounds that interfere with glutamine or glutamic acid metabolism are considered promising anticancer agents. mdpi.comnih.gov Theoretical studies have explored various glutamic acid derivatives, with some showing predicted cytotoxicity against breast adenocarcinoma, lung cancer, and colon carcinoma cell lines. mdpi.com Additionally, antagonists of metabotropic glutamate receptors and inhibitors of glutamate carboxypeptidase II are being explored as potential anti-cancer treatments. nih.gov

The versatility of the glutamic acid scaffold is also evident in its use as a backbone for creating prodrugs of established anticancer agents. For example, poly-L-glutamic acid (PGA) has been used to develop a hydrophilic prodrug of paclitaxel, a widely used chemotherapy drug. nih.gov This approach helps to improve the solubility and delivery of hydrophobic drugs. nih.gov Similarly, PGA has been conjugated with the pro-apoptotic sphingolipid, N,N-dimethylsphingosine (DMSP), to create a prodrug with potential anti-tumor efficacy. nih.gov

The following table summarizes the therapeutic potential of various glutamic acid derivatives:

| Derivative Class | Target Enzyme/Pathway | Potential Therapeutic Application |

| Phosphinic acid dipeptide analogs | D-glutamic acid-adding enzyme (MurD) | Antibacterial |

| 4-Substituted D-glutamic acid analogs | Glutamate racemase (MurI) | Antibacterial |

| Various glutamic acid derivatives | Glutamine/glutamic acid metabolism | Anticancer |

| Poly-L-glutamic acid (PGA) conjugates | Drug delivery vehicle | Anticancer |

Design of Chemical Probes for Biological Target Identification and Validation

The unique structural features of this compound and its analogs make them valuable tools in the design of chemical probes for identifying and validating biological targets. These probes are instrumental in understanding complex biological processes and in the early stages of drug discovery.

One notable application is in the study of protein-protein interactions (PPIs), which are fundamental to many cellular functions and are often dysregulated in diseases like cancer. For example, analogs of glutamic acid have been incorporated into macrocyclic peptide mimetics designed to target the polo-like kinase 1 (Plk1) polo-box domain (PBD). nih.govrsc.org Plk1 is a key regulator of cell division, and its overexpression is linked to various cancers. The glutamic acid analog in these mimetics helps to create a constrained conformation that can bind with high affinity to the PBD, disrupting its interactions and providing a tool to probe its function. nih.govrsc.org

The design of these probes often involves creating molecules that mimic a transition state or a key binding motif. The phosphonate (B1237965) or phosphinate group in this compound and its analogs can act as a stable mimic of a phosphate (B84403) group, which is often involved in biological recognition and signaling events. This allows these compounds to bind to phosphate-binding pockets in proteins, enabling researchers to study the roles of these proteins.

Furthermore, the glutamic acid scaffold can be chemically modified to introduce reporter groups, such as fluorescent tags or biotin, without significantly altering its binding properties. These tagged probes can then be used in various assays, such as fluorescence polarization or pull-down experiments, to identify and validate new binding partners and biological targets.

Exploration in Peptide Chemistry and Peptidomimetic Design

This compound and related compounds are valuable building blocks in peptide chemistry and the design of peptidomimetics. Their incorporation into peptides can confer unique structural and functional properties, leading to molecules with enhanced stability, binding affinity, and biological activity.

A significant area of exploration is the development of macrocyclic peptide mimetics. nih.govrsc.org Macrocyclization is a strategy used to constrain the conformation of a peptide, which can reduce the entropic penalty upon binding to its target and thus increase binding affinity. mit.edu Glutamic acid analogs with orthogonally protected functional groups are particularly useful for this purpose, as they allow for on-resin cyclization during solid-phase peptide synthesis. mit.edu This approach has been successfully used to create high-affinity ligands for the Plk1 PBD, where the glutamic acid analog serves as a key component of the macrocyclic ring. nih.govrsc.orgmit.edu

The incorporation of non-natural amino acids like this compound can also introduce novel side-chain functionalities that can form additional interactions with the target protein. For instance, in the design of Plk1 PBD inhibitors, a glutamic acid analog was used to introduce a long-chain alkylphenyl group that accesses a cryptic binding pocket, leading to a significant increase in binding affinity. nih.govrsc.orgmit.edu

Moreover, the phosphonate group can serve as a non-hydrolyzable mimic of a phosphoserine or phosphothreonine residue, which are key post-translational modifications involved in many signaling pathways. By incorporating these mimics into peptides, researchers can create stable probes to study phosphorylation-dependent protein-protein interactions.

The following table highlights the applications of glutamic acid analogs in peptide chemistry:

| Application | Example | Benefit |

| Macrocyclization | High-affinity ligands for Plk1 PBD | Increased binding affinity and stability |

| Introduction of novel side-chains | Alkylphenyl-substituted glutamic acid | Access to cryptic binding pockets |

| Phospho-amino acid mimetics | Phosphonate-containing peptides | Stable probes for studying phosphorylation |

Integration into High-Throughput Screening (HTS) Assays for Drug Discovery

While direct evidence for the integration of this compound itself into high-throughput screening (HTS) assays is not extensively documented in the provided search results, the principles of its design and the applications of its analogs suggest its potential utility in such platforms. HTS is a cornerstone of modern drug discovery, allowing for the rapid screening of large compound libraries to identify potential drug candidates.

The development of potent and selective enzyme inhibitors, such as those targeting MurD and MurI, often relies on HTS to screen initial compound collections. nih.govnih.gov The structural motifs present in this compound, particularly the phosphonate group and the amino acid backbone, are features that could be incorporated into compound libraries designed for screening against kinases, phosphatases, and other enzymes where phosphate recognition is critical.

Furthermore, the knowledge gained from structure-activity relationship (SAR) studies of glutamic acid analogs provides valuable information for designing focused libraries for HTS. For example, the SAR studies that led to potent benzothienyl derivatives as glutamate racemase inhibitors could guide the selection and synthesis of compounds for future screening campaigns against this or related targets. nih.gov

The use of poly-L-glutamic acid as a drug delivery vehicle also has implications for HTS. nih.gov Assays could be developed to screen for compounds that can be effectively conjugated to PGA or that can enhance the release of the active drug from the PGA backbone under specific physiological conditions.

Potential Applications in Materials Science and Bioconjugate Chemistry

The chemical properties of this compound and its polymer, poly-L-glutamic acid (PGA), open up possibilities for their use in materials science and bioconjugate chemistry.

PGA-based nanomaterials are being explored for various biomedical applications due to their biocompatibility, biodegradability, and non-immunogenicity. nih.gov These nanomaterials can be designed as drug delivery systems, encapsulating or chemically conjugating therapeutic agents for controlled release and targeted delivery. nih.gov For instance, PGA has been used to create nanocarriers for chemotherapeutic drugs like doxorubicin (B1662922) and cisplatin. nih.gov

In the realm of bioconjugate chemistry, the functional groups on glutamic acid (the alpha-amino group, the alpha-carboxyl group, and the side-chain carboxyl group) provide multiple points for chemical modification and conjugation. This allows for the attachment of various molecules, including drugs, imaging agents, and targeting ligands. The development of PGA-DMSP conjugates is a prime example of this, where a hydrophobic pro-apoptotic lipid is conjugated to a hydrophilic polymer to improve its delivery properties. nih.gov

Furthermore, the phosphonate group in this compound can be exploited for its ability to bind to metal ions and surfaces. This could lead to applications in the development of new biomaterials with specific surface properties or as components in biosensors.

Intellectual Property Landscape and Patent Analysis Pertaining to N Dimethoxyphosphoryl L Glutamic Acid

Patentability Considerations for Phosphorylated Amino Acid Derivatives and Synthetic Methods

The patentability of phosphorylated amino acid derivatives, such as N-(Dimethoxyphosphoryl)-L-glutamic acid, hinges on the fundamental tenets of patent law: novelty, non-obviousness (inventive step), and utility (industrial applicability). These criteria are applied not only to the compound itself (composition of matter claims) but also to the methods of its synthesis and its various applications.

Novelty: For a compound to be considered novel, it must not have been previously disclosed to the public in any form (e.g., in scientific literature, patents, or presentations) before the date of the patent application. For a newly synthesized molecule like a specific phosphorylated amino acid, novelty can often be straightforward to establish, provided it has not been previously described.

Non-Obviousness: This is often the most significant hurdle for chemical patents. A new compound is considered non-obvious if it would not have been an obvious modification of a known compound to a person of ordinary skill in the art. For phosphorylated amino acids, this can be a nuanced assessment. While the general concept of phosphorylating amino acids is known, the patentability of a specific derivative will depend on factors such as unexpected properties or a particularly inventive synthetic route. wikipedia.org For example, if this compound were to exhibit unforeseen biological activity or solve a long-standing problem that similar compounds could not, this would strengthen the argument for non-obviousness.

Utility: The compound or method must have a specific, substantial, and credible utility. For phosphorylated amino acids, this could range from therapeutic applications, such as enzyme inhibition, to roles in diagnostics or as building blocks in the synthesis of more complex molecules like peptides or proteins. patsnap.com

Synthetic methods for producing phosphorylated amino acids are also patentable. The patentability of a synthetic process depends on whether the method is new and non-obvious. An inventive step in synthesis could include the use of novel catalysts, starting materials, reaction conditions that significantly improve yield or purity, or a more efficient and scalable process. nih.gov For instance, a novel photocatalytic phosphorylation method that allows for the facile conversion of α-amino acids to their phosphonate (B1237965) counterparts under mild conditions could be considered a significant inventive step. nih.gov

Challenges in patenting such derivatives often arise from the vast number of potential modifications to known amino acids. Broad claims (Markush structures) that attempt to cover a large class of related compounds may be rejected if they are not adequately supported by experimental data for a representative number of species within that class.

Analysis of Existing Patents Disclosing this compound and Related Compounds

A detailed search of patent databases does not reveal any patents that explicitly claim this compound as a specific, individual compound. This suggests that the compound may either exist in the public domain, has not yet been the subject of a patent application, or is encompassed within broader, more generic patent claims.

Patents for related compounds, particularly derivatives of L-glutamic acid and other phosphorylated amino acids, provide insight into the patenting strategies in this area. These patents typically fall into several categories:

Composition of Matter Patents: These patents claim a novel chemical entity. For example, a patent might claim a genus of substituted L-glutamic acid derivatives with a Markush structure that could theoretically include this compound, even if it is not explicitly mentioned. An example is a patent for L-glutamic acid derivatives substituted with a pyrimidin-5-yl group, which are claimed for their anti-neoplastic properties. google.com